molecular formula C12H16N2O2 B12065306 Benzyl 1,3-diazinane-1-carboxylate

Benzyl 1,3-diazinane-1-carboxylate

Cat. No.: B12065306
M. Wt: 220.27 g/mol
InChI Key: VGAPMZVOJGEMSA-UHFFFAOYSA-N
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Description

Benzyl 1,3-diazinane-1-carboxylate is an organic compound that belongs to the class of diazinane derivatives It is characterized by a benzyl group attached to a 1,3-diazinane ring, which is further substituted with a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1,3-diazinane-1-carboxylate typically involves the reaction of benzylamine with a suitable diazinane precursor under controlled conditions. One common method is the cyclization of N-benzylated amino alcohols with carbonyl compounds, followed by esterification to introduce the carboxylate group. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization and esterification processes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1,3-diazinane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl 1,3-diazinane-1-carboxylic acid, while reduction could produce benzyl 1,3-diazinane-1-methanol.

Scientific Research Applications

Benzyl 1,3-diazinane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl 1,3-diazinane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The benzyl group can facilitate binding to hydrophobic pockets, while the diazinane ring and carboxylate group can form hydrogen bonds and ionic interactions with active sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 1,3-diazepane-1-carboxylate: Similar structure but with a seven-membered ring.

    Benzyl 1,3-oxazinane-1-carboxylate: Contains an oxygen atom in the ring instead of nitrogen.

    Benzyl 1,3-thiazinane-1-carboxylate: Contains a sulfur atom in the ring instead of nitrogen.

Uniqueness

Benzyl 1,3-diazinane-1-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

benzyl 1,3-diazinane-1-carboxylate

InChI

InChI=1S/C12H16N2O2/c15-12(14-8-4-7-13-10-14)16-9-11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2

InChI Key

VGAPMZVOJGEMSA-UHFFFAOYSA-N

Canonical SMILES

C1CNCN(C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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